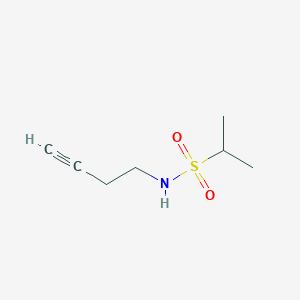

N-(but-3-yn-1-yl)propane-2-sulfonamide

Description

BenchChem offers high-quality N-(but-3-yn-1-yl)propane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(but-3-yn-1-yl)propane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4-5-6-8-11(9,10)7(2)3/h1,7-8H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJEYZABOUVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonamide Architectures in Chemical Biology and Organic Synthesis

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in medicinal chemistry and a versatile tool in organic synthesis. Historically, sulfonamides were the first class of effective antimicrobial agents discovered and continue to be a major component of antibacterial drugs. ucl.ac.uk Their mechanism of action often involves mimicking para-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis. nih.gov

Beyond their antibacterial properties, sulfonamide-based compounds exhibit a vast range of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic effects. mdpi.com This wide spectrum of activity has cemented the sulfonamide moiety as a privileged scaffold in drug discovery.

In the realm of organic synthesis, the sulfonamide group is valued for its chemical stability and its ability to act as a directing group or a protective group for amines. ucl.ac.uk The rigidity of the functional group often results in sulfonamide derivatives being crystalline, which can aid in purification and characterization. nih.gov Furthermore, the sulfonamide N-H bond can be deprotonated, allowing for N-alkylation or N-arylation, which provides a pathway to a diverse range of secondary and tertiary sulfonamides. nih.gov

Importance of Alkyne Functionalities in Advanced Organic Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are exceptionally important functional groups in modern organic synthesis. libretexts.org The high electron density and the linear geometry of the sp-hybridized carbon atoms confer unique reactivity upon the triple bond, making alkynes versatile precursors for a multitude of other functional groups and molecular skeletons.

Terminal alkynes, such as the one present in N-(but-3-yn-1-yl)propane-2-sulfonamide, are particularly useful. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic and can be removed by a suitable base to form a potent carbon nucleophile known as an acetylide ion. This allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

Perhaps one of the most significant applications of alkynes in recent years has been in the field of "click chemistry." nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, where a terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring with high efficiency and specificity. nih.gov This reaction is incredibly robust, tolerating a wide variety of functional groups and reaction conditions, making it ideal for applications in materials science, bioconjugation, and drug discovery. nih.gov Alkynes can also participate in a range of other transformations, including cycloaddition reactions, transition-metal catalyzed cross-couplings, and hydrations to form carbonyl compounds. acs.orgnih.gov

Research Rationale for Investigating N but 3 Yn 1 Yl Propane 2 Sulfonamide

Direct Synthesis of N-(but-3-yn-1-yl)propane-2-sulfonamide

The direct synthesis of the target compound, N-(but-3-yn-1-yl)propane-2-sulfonamide, primarily involves the formation of a stable sulfonamide bond. This is typically achieved by coupling an appropriate amine with a sulfonyl chloride.

Sulfonamide Bond Formation Strategies via Amine and Sulfonyl Chloride Coupling

The reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base is the most common and traditional method for creating the sulfonamide linkage. cbijournal.comucl.ac.ukrsc.org This nucleophilic substitution reaction is versatile, but its efficiency can be influenced by the nucleophilicity of the amine. cbijournal.com Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com

A variety of bases can be employed to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction. Common choices include organic bases like pyridine (B92270) and triethylamine (B128534) (TEA), or inorganic bases such as sodium hydroxide (B78521) and sodium carbonate. cbijournal.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) being frequently used. cbijournal.com Microwave irradiation has also been explored as a method to accelerate the reaction, often avoiding the need for solvents and catalysts. rsc.org

Table 1: Common Conditions for Sulfonamide Synthesis

| Base | Solvent | Temperature | Notes |

| Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature | Widely used, can sometimes serve as both base and solvent. cbijournal.com |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | A common and effective organic base. cbijournal.com |

| Sodium Hydroxide (NaOH) | Aqueous solutions | Room Temperature | Suitable for water-soluble starting materials. cbijournal.com |

| Sodium Carbonate (Na2CO3) | Aqueous solutions | Room Temperature | A mild inorganic base often used in aqueous media. sci-hub.se |

| Lithium Hydroxide (LiOH·H2O) | Ethanol:Water | 0–5 °C | Offers rapid reaction times and high yields. tandfonline.com |

Specific Synthetic Routes Involving But-3-yn-1-amine (B154008) Precursors

To synthesize N-(but-3-yn-1-yl)propane-2-sulfonamide, the specific precursors required are but-3-yn-1-amine and propane-2-sulfonyl chloride. Following the general principles of sulfonamide bond formation, but-3-yn-1-amine acts as the nucleophile, attacking the electrophilic sulfur atom of propane-2-sulfonyl chloride.

The reaction would typically be carried out in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the HCl formed. The reaction mixture is usually stirred at room temperature until completion. Subsequent workup and purification, often involving filtration and chromatography, would yield the desired N-(but-3-yn-1-yl)propane-2-sulfonamide product.

Synthesis of Structurally Related Alkynyl and Alkenyl Sulfonamide Analogues

The structural framework of N-(but-3-yn-1-yl)propane-2-sulfonamide can be modified to produce a diverse range of analogues. This includes strategies to incorporate different unsaturated moieties and to vary the substituents on the nitrogen and sulfur atoms.

Strategies for Incorporating Terminal Alkyne Moieties

The terminal alkyne group is a valuable functional handle for further chemical modifications, such as "click" chemistry reactions. acs.orgnih.gov Various synthetic strategies can be employed to incorporate this moiety into sulfonamide structures. One straightforward approach involves using primary amines that already contain a terminal alkyne, such as but-3-yn-1-amine or propargylamine, in coupling reactions with different sulfonyl chlorides. journalcra.comresearchgate.net

Alternatively, the addition of amide or sulfonamide bonds directly to alkynes represents another powerful strategy. nih.govmdpi.com Transition-metal catalysts, particularly those based on gold or platinum, can facilitate the intramolecular addition of a sulfonamide nitrogen to an alkyne, leading to the formation of cyclic sulfonamides or indoles bearing a sulfonyl group. mdpi.com

N-Alkylation and N-Sulfonylation Approaches for Structural Diversification

Structural diversity can be readily achieved by modifying the groups attached to the sulfonamide core. cbijournal.comucl.ac.ukrsc.org

N-Alkylation: Once the primary sulfonamide is formed, the hydrogen on the nitrogen atom can be replaced with various alkyl or aryl groups. dnu.dp.uaorganic-chemistry.org This N-alkylation can be accomplished using alkyl halides in the presence of a base. dnu.dp.ua More advanced methods utilize alcohols as green alkylating agents, often catalyzed by transition metals like ruthenium or iridium, through a process known as "borrowing hydrogen" or "hydrogen autotransfer". researchgate.netnih.gov This approach is environmentally friendly as it produces water as the only byproduct. researchgate.net

N-Sulfonylation: By starting with a constant amine precursor, such as but-3-yn-1-amine, and reacting it with a wide array of different sulfonyl chlorides (R-SO₂Cl), a library of analogues with varied substituents on the sulfur atom can be generated. This allows for the introduction of diverse alkyl, aryl, and heteroaryl groups, enabling systematic exploration of structure-activity relationships. cbijournal.comrsc.org

Table 2: Methods for Structural Diversification of Sulfonamides

| Method | Reagents | Catalyst/Conditions | Outcome |

| N-Alkylation | Alcohols | [Cp*IrCl₂]₂, t-BuOK | Forms N-alkylated sulfonamides with water as a byproduct. nih.gov |

| N-Alkylation | Alkyl Halides | Lewis Acids (e.g., FeCl₃, ZnCl₂) | Classic method for introducing alkyl groups on the nitrogen. dnu.dp.ua |

| N-Sulfonylation | Varied Sulfonyl Chlorides | Amine, Base | Creates a library of sulfonamides with different R-groups on the sulfur. cbijournal.com |

| Aminosulfonylation | Terminal Alkynes, Sulfonyl Azides, Water | Copper Catalyst, Amine Base | Forms N-sulfonyl amides directly from alkynes. acs.org |

Green Chemistry and Sustainable Synthetic Pathways for Sulfonamides

Traditional methods for sulfonamide synthesis often rely on volatile and toxic organic solvents and highly reactive reagents like sulfonyl chlorides. researchgate.netresearchgate.net In response to growing environmental concerns, significant research has focused on developing greener and more sustainable synthetic alternatives. researchgate.nettandfonline.comrsc.org

Key principles of green chemistry applied to sulfonamide synthesis include:

Use of Benign Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. sci-hub.sersc.org Methods have been developed to carry out the coupling of amines and sulfonyl chlorides in aqueous media, often under pH control, which simplifies product isolation to mere filtration. sci-hub.sersc.org Other sustainable solvents include ethanol, glycerol, and deep eutectic solvents (DES). researchgate.netrsc.org

In Situ Reagent Generation: To avoid handling hazardous sulfonyl chlorides, one-pot procedures have been developed where the sulfonyl chloride is generated in situ from more stable precursors like thiols or sulfonic acids. researchgate.netrsc.orgrsc.orgresearchgate.net Oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or hydrogen peroxide can be used to convert thiols to sulfonyl chlorides, which then immediately react with an amine in the same reaction vessel. researchgate.netrsc.orgorganic-chemistry.org

Solvent-Free and Catalytic Methods: Mechanochemistry, which involves reactions conducted by grinding solids together in a ball mill, offers a solvent-free approach. rsc.org This method can be used for the tandem oxidation-chlorination of disulfides followed by amination to produce sulfonamides. rsc.org Additionally, the use of catalysts, such as lithium hydroxide, can significantly reduce reaction times and the amount of excess reagents needed, contributing to a more efficient and sustainable process. tandfonline.com

Click Chemistry Applications

The terminal alkyne functionality in N-(but-3-yn-1-yl)propane-2-sulfonamide makes it an ideal candidate for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, and the reactivity of N-(but-3-yn-1-yl)propane-2-sulfonamide in this context is of considerable importance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways and Optimization

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. This reaction is catalyzed by copper(I) species, which are often generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate. nih.govmdpi.com The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.govmdpi.com The reaction of N-(but-3-yn-1-yl)propane-2-sulfonamide with an organic azide in the presence of a copper(I) catalyst is expected to proceed through this pathway.

The optimization of CuAAC reactions involving alkynyl sulfonamides often focuses on the choice of copper source, ligand, and solvent. Ligands play a crucial role in stabilizing the copper(I) catalytic species and accelerating the reaction. nih.govacs.org N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in CuAAC reactions, significantly enhancing the stability and activity of the copper(I) catalyst. nih.govacs.org

| Parameter | Condition | Effect on Reaction |

| Copper Source | Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts with a reducing agent (e.g., CuSO₄/Sodium Ascorbate) | Cu(I) is the active catalytic species. In situ reduction of Cu(II) is a common and convenient method. |

| Ligand | Tris(triazolylmethyl)amines (e.g., TBTA), N-Heterocyclic Carbenes (NHCs) | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and accelerates the catalytic cycle. |

| Solvent | Aprotic solvents (e.g., THF, DCM), Protic solvents (e.g., water, t-BuOH/H₂O) | The choice of solvent can influence reaction rates and solubility of reactants and catalysts. Aqueous solvent systems are often preferred for bioconjugation applications. |

| Additives | Bases (e.g., triethylamine) | Can facilitate the formation of the copper acetylide intermediate. |

Regioselective Triazole Formation via CuAAC

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govmdpi.com The regioselectivity of the CuAAC is a direct consequence of the stepwise mechanism involving the copper acetylide intermediate, which directs the azide to add in a specific orientation. nih.gov In the reaction of N-(but-3-yn-1-yl)propane-2-sulfonamide with an azide, the formation of the 1,4-disubstituted triazole is therefore highly favored.

The electronic properties of the alkyne can influence the rate of the CuAAC reaction. The electron-withdrawing nature of the sulfonamide group in N-(but-3-yn-1-yl)propane-2-sulfonamide can potentially affect the acidity of the terminal alkyne proton, which may have an impact on the rate of copper acetylide formation.

Bioorthogonal Reactivity Profiling and Bioconjugation Potential

The concept of bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.netresearchgate.netnih.govbiorxiv.org The CuAAC reaction has been widely employed for bioorthogonal labeling of biomolecules. nih.govresearchgate.netresearchgate.net The alkyne functionality of N-(but-3-yn-1-yl)propane-2-sulfonamide serves as a bioorthogonal handle that can be introduced into biomolecules. Subsequent reaction with an azide-functionalized probe (e.g., a fluorescent dye or a biotin (B1667282) tag) via CuAAC allows for the specific labeling and visualization of the target biomolecule. nih.govresearchgate.net

The sulfonamide group may also impart desirable pharmacokinetic properties or act as a recognition element for specific biological targets. The combination of the bioorthogonal alkyne and the potentially bioactive sulfonamide moiety makes N-(but-3-yn-1-yl)propane-2-sulfonamide and its derivatives promising candidates for the development of chemical probes and bioconjugates.

Cycloaddition Reactions Beyond CuAAC

The reactivity of the alkyne in N-(but-3-yn-1-yl)propane-2-sulfonamide is not limited to CuAAC. It can also participate in other cycloaddition reactions, such as the Diels-Alder reaction, where its electronic properties play a key role in determining its reactivity profile.

Diels-Alder and Inverse Electron-Demand Diels-Alder Transformations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgjove.comnih.govst-andrews.ac.ukstrath.ac.uk The reactivity in a Diels-Alder reaction is governed by the electronic complementarity of the diene and dienophile. In a "normal" electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orglibretexts.orglibretexts.orgjove.com Conversely, an "inverse" electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgsigmaaldrich.comnih.gov

The propane-2-sulfonamide (B152786) group in N-(but-3-yn-1-yl)propane-2-sulfonamide is electron-withdrawing, which polarizes the alkyne and makes it an electron-deficient dienophile. libretexts.orglibretexts.orgjove.com Consequently, it is expected to react readily with electron-rich dienes in a normal electron-demand Diels-Alder reaction.

| Reaction Type | Diene | Dienophile | Expected Reactivity of N-(but-3-yn-1-yl)propane-2-sulfonamide |

| Normal Electron-Demand Diels-Alder | Electron-rich (e.g., containing electron-donating groups) | Electron-poor (e.g., containing electron-withdrawing groups) | High reactivity as a dienophile. |

| Inverse Electron-Demand Diels-Alder | Electron-poor (e.g., containing electron-withdrawing groups) | Electron-rich (e.g., containing electron-donating groups) | Low to no reactivity as a dienophile. |

The alkyne of N-(but-3-yn-1-yl)propane-2-sulfonamide could also potentially act as the dienophile in an IEDDA reaction if paired with a highly electron-deficient diene, although its inherent electron-deficient nature makes it a more suitable candidate for normal demand Diels-Alder reactions. wikipedia.orgsigmaaldrich.comnih.gov

Cascade Cyclization and Annulation Reactions Involving the Alkyne

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation. The alkyne functionality in N-(but-3-yn-1-yl)propane-2-sulfonamide can serve as a reactive handle to initiate such cascades. Radical-initiated cyclizations are a powerful tool for the construction of complex cyclic systems. acs.orgresearchgate.netrsc.orgnih.govnih.gov

For instance, the addition of a radical species to the alkyne of N-(but-3-yn-1-yl)propane-2-sulfonamide could generate a vinyl radical. This intermediate could then participate in subsequent intramolecular cyclization steps, leading to the formation of complex heterocyclic or carbocyclic structures. The sulfonamide nitrogen could potentially act as a nucleophile in such a cascade, leading to the formation of nitrogen-containing heterocycles. Studies on related N-propargyl benzamides have shown that vinyl radicals generated from the alkyne moiety can undergo ipso-cyclization and fragmentation cascades. nih.gov Similarly, radical cascades involving N-(arylsulfonyl)acrylamides have been shown to produce complex heterocyclic scaffolds. acs.org These examples suggest that N-(but-3-yn-1-yl)propane-2-sulfonamide could be a viable substrate for similar radical-mediated cascade cyclizations.

Annulation reactions, which involve the formation of a new ring onto an existing one, could also be envisioned with N-(but-3-yn-1-yl)propane-2-sulfonamide. Transition metal-catalyzed annulations of alkynes are a well-established method for the synthesis of carbo- and heterocyclic systems. du.edu The specific reaction pathways would depend on the choice of catalyst and reaction partners.

Electrophilic and Nucleophilic Reactivity at the Alkyne Moiety

The carbon-carbon triple bond in N-(but-3-yn-1-yl)propane-2-sulfonamide is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the terminal alkyne proton can be abstracted by a strong base, rendering the alkyne nucleophilic. This dual reactivity is harnessed in a variety of synthetic transformations.

Metal-Catalyzed Functionalizations and Rearrangements

The alkyne group of N-alkynyl sulfonamides is a versatile handle for intramolecular cyclization reactions, often facilitated by transition metal catalysts. Gold and platinum catalysts are particularly effective in activating the alkyne toward nucleophilic attack, leading to the formation of various heterocyclic structures.

Gold(I) catalysts, for instance, are known to catalyze the cyclization of related N-alkynyl sulfonamides. The carbophilic nature of gold(I) facilitates the activation of the alkyne, which is then attacked by an intramolecular nucleophile. beilstein-journals.org In a proposed mechanism, the gold catalyst activates the alkyne, allowing for an intramolecular cyclization to generate a vinyl-gold intermediate. This intermediate can then undergo further reactions to yield the final cyclic product. nih.gov

Platinum catalysts also promote the cycloisomerization of enynes, which are structurally related to N-(but-3-yn-1-yl)propane-2-sulfonamide. Platinum(II) chloride can catalyze the rearrangement of enynes containing a hydroxyl group to form bicyclic ketones. nih.gov The mechanism is thought to involve the formation of a cyclopropylmethyl platinum carbene species as a reactive intermediate. nih.gov While not directly demonstrated for N-(but-3-yn-1-yl)propane-2-sulfonamide, these examples highlight the potential for platinum-catalyzed cycloisomerization reactions.

Ruthenium catalysts have also been employed in reactions involving sulfonamides, although typically in the context of N-alkylation rather than direct alkyne functionalization. nih.gov However, the broad utility of ruthenium in C-H bond functionalization and annulation reactions with alkynes suggests its potential applicability in transformations of N-(but-3-yn-1-yl)propane-2-sulfonamide. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions of Alkynes in Related Systems

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Ph₃PAuCl/AgOTf | 2-(1-alkynyl)-2-alken-1-ones | Bicyclic oxazines | beilstein-journals.org |

| PtCl₂ | Hydroxylated enynes | Bicyclo[3.1.0]hexan-3-ones | nih.gov |

| [Ru(p-cymene)Cl₂]₂/dppf | Primary sulfonamides and alcohols | N-alkylated sulfonamides | nih.gov |

| Gold(I) catalysts | Arylalkyne derivatives | Benzene, cyclopentene, furan, and pyran derivatives | nih.gov |

Hydration and Other Addition Reactions

The addition of water across the triple bond of an alkyne, known as hydration, is a fundamental reaction that typically yields a ketone or an aldehyde. The regiochemical outcome of this reaction is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions.

For a terminal alkyne such as in N-(but-3-yn-1-yl)propane-2-sulfonamide, Markovnikov hydration, typically catalyzed by a mercury salt in aqueous acid, would be expected to yield a methyl ketone. libretexts.org The mechanism involves the formation of an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.org

Conversely, anti-Markovnikov hydration would lead to the formation of an aldehyde. This is commonly achieved through a hydroboration-oxidation sequence. libretexts.orgyoutube.com The use of a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), ensures that the boron adds to the terminal, less sterically hindered carbon of the alkyne. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the aldehyde. libretexts.orgyoutube.com

Besides hydration, the activated alkyne can undergo other addition reactions. For instance, the thiol-yne reaction involves the addition of a thiol across the triple bond. acs.org This reaction can proceed via a radical or a nucleophilic pathway and is a highly efficient method for the synthesis of vinyl sulfides. acs.org While not specifically documented for N-(but-3-yn-1-yl)propane-2-sulfonamide, the general principles of these addition reactions are applicable. A copper-catalyzed hydrative reaction between terminal alkynes, sulfonyl azides, and water to furnish N-sulfonyl amides has also been reported, showcasing an alternative mode of addition to the alkyne. acs.org

Reactivity of the Sulfonamide Nitrogen

The sulfonamide functional group possesses a nitrogen atom with a lone pair of electrons, but its reactivity is significantly influenced by the strongly electron-withdrawing sulfonyl group.

Proton Exchange and Deprotonation Studies

The proton on the sulfonamide nitrogen is acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The pKa of the N-H bond in sulfonamides is generally in the range of 9-11, making it significantly more acidic than that of amines. chemrxiv.orgnih.govresearchgate.net This acidity allows for deprotonation with a suitable base. The resulting sulfonamide anion is a good nucleophile and can participate in various substitution reactions.

Studies on the pKa values of sulfonamide drugs have shown that the acidity is influenced by the substituents on the sulfur atom and the nitrogen atom. chemrxiv.orgnih.govresearchgate.net For N-(but-3-yn-1-yl)propane-2-sulfonamide, the isopropyl group on the sulfur and the butynyl group on the nitrogen will have a modest effect on the acidity of the N-H proton.

N-Substituted Derivatizations and Their Impact on Reactivity

The sulfonamide nitrogen can be readily functionalized through N-alkylation or N-arylation reactions. organic-chemistry.org These reactions typically proceed via deprotonation of the sulfonamide with a base, followed by nucleophilic attack on an alkyl or aryl halide. Ruthenium-catalyzed N-alkylation of sulfonamides using alcohols has also been developed as an efficient method. nih.gov

Applications in Advanced Organic Synthesis and Material Science Precursors

N-(but-3-yn-1-yl)propane-2-sulfonamide as a Versatile Synthetic Building Block

The distinct functionalities of N-(but-3-yn-1-yl)propane-2-sulfonamide make it an ideal starting point for synthesizing a diverse range of organic structures. The presence of both a reactive alkyne and a sulfonamide group within the same molecule allows for sequential or orthogonal functionalization, opening pathways to complex molecular architectures that would otherwise be difficult to access.

Construction of Complex Heterocyclic Systems

The terminal alkyne group is a cornerstone for the synthesis of various heterocyclic systems. One of the most prominent applications is in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.goviris-biotech.de This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings. By reacting N-(but-3-yn-1-yl)propane-2-sulfonamide with various organic azides, a library of triazole-containing sulfonamides can be generated. These structures are of significant interest in medicinal chemistry due to the prevalence of triazole and sulfonamide motifs in pharmacologically active compounds. frontiersrj.commdpi.com

Beyond triazoles, the alkyne can participate in other cycloaddition and annulation reactions to form a variety of N-heterocycles, which are crucial scaffolds in many natural products and pharmaceuticals. researchgate.netbenthamscience.com The sulfonamide group can influence the reactivity and stereoselectivity of these cyclization reactions or be incorporated as part of the final heterocyclic ring system. researchgate.net

Table 1: Potential Heterocyclic Systems from N-(but-3-yn-1-yl)propane-2-sulfonamide

| Heterocycle Type | Reaction Type | Reactant Partner |

|---|---|---|

| 1,2,3-Triazole | [3+2] Cycloaddition (CuAAC) | Organic Azide (B81097) |

| Pyrimidine | Condensation/Cyclization | Urea/Thiourea & Aldehyde |

| Pyrrolidine | Intramolecular Cyclization | (Post-functionalization) |

| Tetrazole | [2+3] Cycloaddition | Sodium Azide |

Role in Scaffold and Macrocycle Synthesis

The defined geometry and reactivity of the butynyl group make N-(but-3-yn-1-yl)propane-2-sulfonamide an excellent component for building larger molecular scaffolds and macrocycles. Macrocycles are of particular interest in drug discovery for their ability to bind to challenging protein targets.

The synthesis of macrocycles can be achieved by leveraging the alkyne as a key reactive site. For instance, the alkyne can be coupled with another functional group within the same or a different molecule to facilitate ring closure. The azide-alkyne cycloaddition is a notable method for macrocyclization, offering high efficiency and yielding a stable triazole linkage within the macrocyclic ring. nih.gov This strategy has been successfully used to prepare macrocycles that act as inhibitors for specific biological targets. nih.gov N-(but-3-yn-1-yl)propane-2-sulfonamide could serve as a linear precursor that, after appending an azide group, undergoes intramolecular cyclization. acs.org

Functionalization and Diversification Strategies

The true power of N-(but-3-yn-1-yl)propane-2-sulfonamide as a building block lies in the chemical accessibility of its alkyne and sulfonamide groups, which allows for extensive functionalization and the creation of diverse molecular libraries.

Creation of Compound Libraries for Research Screening

Compound libraries are essential tools in drug discovery and chemical biology for identifying new lead compounds. The terminal alkyne of N-(but-3-yn-1-yl)propane-2-sulfonamide is an ideal anchor point for diversification. A multitude of substituents can be introduced via reactions such as the Sonogashira coupling, which couples the terminal alkyne with aryl or vinyl halides, or through click chemistry. nih.goviris-biotech.de

This modular approach allows for the rapid, parallel synthesis of a large number of distinct compounds from a common core structure. Each compound in the library would feature the constant propane-2-sulfonamide (B152786) moiety while varying the group attached to the alkyne, enabling a systematic exploration of structure-activity relationships (SAR) during high-throughput screening campaigns. nih.gov

Table 2: Diversification Reactions for Compound Library Synthesis

| Reaction Name | Reagent Type | Functional Group Introduced |

|---|---|---|

| CuAAC (Click Chemistry) | Azides (R-N₃) | 1,2,3-Triazoles |

| Sonogashira Coupling | Aryl/Vinyl Halides | Substituted Alkynes |

| Mannich Reaction | Aldehyde, Secondary Amine | Propargylamines |

Site-Specific Labeling and Conjugation Applications

The bioorthogonal nature of the alkyne-azide click reaction makes N-(but-3-yn-1-yl)propane-2-sulfonamide a candidate for use in site-specific labeling and bioconjugation. nih.govnih.gov In this context, the molecule can be used to introduce a sulfonamide tag onto a larger biomolecule, such as a protein or nucleic acid, that has been metabolically or chemically engineered to contain an azide group. bachem.comthermofisher.com

This conjugation allows for the precise attachment of the sulfonamide-containing probe to a specific site on a biological target. nih.gov Such labeled biomolecules are invaluable for a range of applications, including:

Fluorescence Imaging: Attaching a fluorescent dye to the sulfonamide probe to visualize the location and dynamics of the target biomolecule in living cells.

Affinity Purification: Immobilizing the target biomolecule on a solid support for pull-down assays to identify binding partners.

Diagnostic Probes: Developing targeted probes for medical imaging or diagnostic assays.

The terminal alkyne is a rare functional group in biological systems, ensuring that the labeling reaction is highly selective and does not interfere with native cellular processes. nih.govberkeley.edu

Integration into Novel Catalytic Systems and Ligand Design

The sulfonamide group possesses coordinating atoms (nitrogen and oxygen) that can bind to metal centers, making sulfonamide derivatives attractive candidates for ligand design in catalysis. nih.gov N-(but-3-yn-1-yl)propane-2-sulfonamide can serve as a precursor to more complex ligands.

The alkyne group can be chemically transformed into another coordinating moiety. For example, a click reaction can convert the alkyne into a 1,2,3-triazole, which contains additional nitrogen atoms capable of metal coordination. This would transform the original molecule into a bidentate or even tridentate ligand, where both the sulfonamide and the newly formed heterocycle can bind to a metal ion.

Such ligands can be used to create novel transition-metal complexes for various catalytic applications, including transfer hydrogenation and cross-coupling reactions. acs.orgprinceton.edu The steric and electronic properties of the ligand, influenced by the isopropyl group on the sulfonamide and any substituents added via the alkyne, can be tuned to optimize the activity and selectivity of the metal catalyst. acs.org The development of sulfonamide-based ligands has led to catalysts for important industrial processes like ring-opening polymerization. figshare.com

Advanced Spectroscopic Characterization and Computational Studies

Comprehensive Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the connectivity, functional groups, and molecular mass of N-(but-3-yn-1-yl)propane-2-sulfonamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, the precise atomic connectivity can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(but-3-yn-1-yl)propane-2-sulfonamide is expected to show distinct signals for each unique proton environment. The isopropyl group would give rise to a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton. The sulfonamide (SO₂NH) proton typically appears as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group. rsc.org The butynyl chain protons would present as a triplet for the terminal alkyne proton (H-C≡), a triplet of doublets for the methylene group adjacent to the alkyne, and another triplet for the methylene group bonded to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For N-(but--3-yn-1-yl)propane-2-sulfonamide, seven unique carbon signals are anticipated. The isopropyl group would show two signals, one for the methine carbon and one for the two equivalent methyl carbons. The butynyl group would display four distinct signals, with the two sp-hybridized carbons of the alkyne functionality appearing in a characteristic chemical shift range (typically 65-90 ppm). libretexts.org The chemical shifts are influenced by the electronegativity of the adjacent atoms, with carbons closer to the sulfonamide group being more deshielded. mdpi.com

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~1.3 | Doublet (d) | (CH₃)₂CH- | ~17 |

| (CH₃)₂CH- | ~3.2 | Septet (sept) | (CH₃)₂CH- | ~53 |

| -SO₂NH- | Variable, ~5.0-6.0 | Triplet (t) or Broad Singlet (br s) | -NCH₂- | ~42 |

| -NCH₂- | ~3.3 | Quartet (q) | -CH₂C≡CH | ~20 |

| -CH₂C≡CH | ~2.5 | Triplet of Doublets (td) | -C≡CH | ~80 |

| -C≡CH | ~2.0 | Triplet (t) | -C≡CH | ~70 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the specific functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of N-(but-3-yn-1-yl)propane-2-sulfonamide would be dominated by characteristic absorption bands. The sulfonamide group exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide is expected around 3350-3140 cm⁻¹. rsc.org The terminal alkyne group is identified by a sharp, strong C-H stretching band near 3300 cm⁻¹ and a weaker C≡C stretching band in the 2150–2100 cm⁻¹ region. vscht.cz Aliphatic C-H stretching vibrations from the isopropyl and methylene groups would appear just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar S=O and N-H bonds give strong IR signals, the non-polar C≡C triple bond of the alkyne, which is often a weak absorber in the IR, would be expected to produce a strong signal in the Raman spectrum, confirming the presence of this functional group.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |

| Sulfonamide (N-H) | Stretching | ~3250 | Medium, Broad |

| Alkyl (C-H) | Stretching | 2850-2975 | Strong |

| Alkyne (C≡C) | Stretching | 2100-2150 | Weak to Medium |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1320 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | ~1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For N-(but-3-yn-1-yl)propane-2-sulfonamide (C₇H₁₃NO₂S), the expected monoisotopic mass is approximately 175.07 Da. Upon ionization, the molecular ion [M]⁺ would undergo fragmentation. Common fragmentation pathways for aliphatic sulfonamides include cleavage of the S-N bond and the S-C bond. nih.govdocbrown.info Key expected fragments would include the loss of the isopropyl group ([M-43]⁺) and ions corresponding to the isopropylsulfonyl cation ([C₃H₇SO₂]⁺, m/z 107) and the butynylamino portion of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

Should N-(but-3-yn-1-yl)propane-2-sulfonamide form a single crystal suitable for analysis, X-ray crystallography would provide the definitive solid-state structure. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles. manz.at For this molecule, it would confirm the geometry around the tetrahedral sulfur atom and reveal the conformation of the flexible butynyl chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H proton and the sulfonyl oxygen atoms, which dictate the crystal packing. unifi.it Such hydrogen bonding is a characteristic feature in the crystal structures of many sulfonamides. nih.gov

Theoretical and Computational Investigations

Computational chemistry offers a powerful lens to explore molecular properties that are difficult or impossible to measure experimentally.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of N-(but-3-yn-1-yl)propane-2-sulfonamide. researchgate.netnih.gov These calculations can predict the molecule's three-dimensional geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and NMR chemical shifts. mdpi.com

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions and reaction pathways. nih.gov For this compound, the electron-rich sulfonyl oxygens and the π-system of the alkyne would be expected to be key features in its electronic landscape. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the forces between atoms are calculated using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's conformational changes. This allows for the identification of stable conformers and the energetic barriers between them.

The conformational properties of sulfonamides are known to be influenced by the nature of the sulfonamide bond itself, which exhibits different torsional angles and lower rotational barriers compared to a standard peptide bond. This inherent flexibility makes MD simulations an essential tool for characterizing the conformational preferences of N-(but-3-yn-1-yl)propane-2-sulfonamide.

A systematic analysis of the sulfonamide bond using ab initio molecular orbital theory has shown significant differences when compared to the amide/peptide bond. Key distinctions include the values of the torsion angle, which are approximately -100° and 60° in the two primary conformers of the sulfonamide bond, in contrast to the typical 180° (trans) and 0° (cis) for a peptide bond. The rotation barriers around the S-N bond are also notably lower, leading to greater flexibility in sulfonamido peptides. Furthermore, the sulfonamide nitrogen is pyramidal, unlike the planar arrangement of a peptide bond.

Table 1: Representative Conformational Data from Molecular Dynamics Simulations of a Sulfonamide Analog

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C-S-N-C | -85.2 | 15.3 |

| S-N-C-C | 175.8 | 10.1 |

| N-C-C-C | 65.4 | 20.5 |

| C-C-C≡C | 178.9 | 5.2 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values observed in sulfonamide simulations.

Predictive Modeling of Reactivity Pathways and Transition States

Predictive modeling of reactivity pathways and transition states for N-(but-3-yn-1-yl)propane-2-sulfonamide can be achieved through quantum mechanical calculations. These computational methods allow for the exploration of potential chemical reactions, the identification of reaction intermediates, and the characterization of the high-energy transition states that govern reaction rates.

Techniques such as density functional theory (DFT) are commonly employed to model the electronic structure of molecules and to calculate the potential energy surface of a reaction. By mapping this surface, researchers can identify the lowest energy path from reactants to products, which represents the most likely reaction mechanism. The transition state, being the highest point on this path, is of particular interest as its energy determines the activation energy of the reaction.

For sulfonamides, predictive modeling can be used to understand their synthesis, degradation, and potential metabolic pathways. For example, in the context of sulfa-Michael additions, computational models have been developed to predict reaction kinetics without the need for explicit transition state calculations, which can be computationally expensive. acs.org Instead, the energies of reaction intermediates can provide a good correlation with experimental reaction rates. acs.org

The development of machine learning models, trained on experimental reaction data and computed molecular descriptors, is another emerging approach to predict the reactivity of sulfonamides. chemrxiv.org These models can learn the complex relationships between molecular structure and reactivity, enabling the rapid screening of new derivatives and the prediction of reaction outcomes. chemrxiv.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction of N-(but-3-yn-1-yl)propane-2-sulfonamide

| Reaction Pathway | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-dealkylation | N-(but-3-yn-1-yl)propane-2-sulfonamide | Propane-2-sulfonamide (B152786) + but-3-enal | 35.2 | 25.8 |

| Alkyne Hydration | N-(but-3-yn-1-yl)propane-2-sulfonamide + H₂O | N-(3-oxobutyl)propane-2-sulfonamide | 42.5 | 30.1 |

Note: This table contains hypothetical data for illustrative purposes.

Computational Docking Studies for Exploring Potential Biological Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like N-(but-3-yn-1-yl)propane-2-sulfonamide.

The process of molecular docking involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The results of a docking study can provide insights into the binding mode of the ligand, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and can help to rationalize the compound's biological activity.

Sulfonamide derivatives have been the subject of numerous docking studies to explore their interactions with various biological targets, including enzymes and receptors. nih.govnih.gov For instance, docking studies have been used to investigate the binding of novel sulfonamides to bacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway and a common target for antibacterial agents. nih.gov

In the case of N-(but-3-yn-1-yl)propane-2-sulfonamide, docking studies could be performed against a range of potential protein targets to explore its possible pharmacological profile. The butynyl group offers a unique structural feature that could lead to specific interactions within a protein's binding pocket.

Table 3: Representative Docking Scores and Interactions for a Sulfonamide Ligand with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -8.2 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| Dihydropteroate Synthase | -7.5 | Arg257, Ser222, Phe190 | Hydrogen Bond, Pi-Pi Stacking |

| Cyclooxygenase-2 | -9.1 | Arg513, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |

Note: This table presents representative data for illustrative purposes and does not reflect experimental results for N-(but-3-yn-1-yl)propane-2-sulfonamide.

Future Research Directions and Emerging Applications of N but 3 Yn 1 Yl Propane 2 Sulfonamide

Design and Synthesis of Advanced Conjugates and Hybrid Molecules via Click Chemistry

The presence of a terminal alkyne in N-(but-3-yn-1-yl)propane-2-sulfonamide makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." lumiprobe.comresearchgate.net This reaction's high efficiency, selectivity, and biocompatibility have made it a go-to method for creating complex molecular architectures. Future research will likely focus on leveraging this reactivity to synthesize a diverse range of advanced conjugates and hybrid molecules.

One promising avenue is the development of novel bioconjugates. By reacting N-(but-3-yn-1-yl)propane-2-sulfonamide with azide-modified biomolecules such as peptides, proteins, or nucleic acids, researchers can create conjugates with tailored biological activities. nih.gov These bioconjugates could find applications in targeted drug delivery, diagnostics, and as probes to study biological processes.

Furthermore, the synthesis of hybrid molecules by combining N-(but-3-yn-1-yl)propane-2-sulfonamide with other pharmacologically active scaffolds is an area of significant interest. The resulting triazole-containing products may exhibit synergistic or novel biological activities. For instance, coupling with known enzyme inhibitors or receptor ligands could lead to the development of next-generation therapeutics. nih.govresearchgate.net

| Conjugate/Hybrid Molecule Type | Potential Application | Key Features |

|---|---|---|

| Peptide-Sulfonamide Conjugates | Targeted Drug Delivery, Cell Imaging | Combines the biological specificity of peptides with the physicochemical properties of the sulfonamide moiety. |

| Small Molecule Hybrid Drugs | Multi-target Therapeutics, Enhanced Potency | Integration of the sulfonamide-alkyne scaffold with other pharmacophores to create novel chemical entities. |

| Polymer-Drug Conjugates | Controlled Release Systems, Improved Pharmacokinetics | Attachment to biocompatible polymers for enhanced drug stability and delivery. |

Exploration of Novel Catalytic and Materials Science Applications

The unique electronic and structural features of N-(but-3-yn-1-yl)propane-2-sulfonamide suggest its potential utility in catalysis and materials science. The sulfonamide group can act as a ligand for transition metals, while the alkyne can participate in polymerization reactions.

In the realm of catalysis, N-(but-3-yn-1-yl)propane-2-sulfonamide and its derivatives could serve as ligands for the synthesis of novel transition metal complexes. nih.govresearchgate.net These complexes could exhibit unique catalytic activities in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and cycloadditions. uniurb.it The electronic properties of the sulfonamide and the steric environment around the metal center can be fine-tuned to optimize catalytic performance.

In materials science, the alkyne functionality of N-(but-3-yn-1-yl)propane-2-sulfonamide opens the door to the synthesis of novel polymers. nih.gov For example, it can be used as a monomer in polymerization reactions to create poly(thioester sulfonamide)s or other functional polymers. rsc.orgsemanticscholar.org These materials could possess interesting properties, such as thermal stability, conductivity, or specific binding capabilities, making them suitable for applications in electronics, coatings, and biomedical devices.

| Application Area | Specific Use | Anticipated Benefits |

|---|---|---|

| Homogeneous Catalysis | Ligand for transition metal catalysts | Enhanced catalytic activity, selectivity, and stability in organic synthesis. |

| Polymer Chemistry | Monomer for functional polymers | Creation of materials with tailored thermal, electronic, and biological properties. |

| Surface Modification | Functionalization of material surfaces | Introduction of specific binding sites or reactive handles for further modification. |

Deeper Mechanistic Elucidation via Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involving N-(but-3-yn-1-yl)propane-2-sulfonamide is crucial for optimizing its applications and designing new ones. Advanced analytical techniques will play a pivotal role in elucidating the intricate details of its reactivity. southampton.ac.uk

Electron paramagnetic resonance (EPR) spectroscopy could be employed to investigate the potential involvement of radical intermediates in certain transformations, particularly in the synthesis of ynol ethers from alkynyl sulfonamides. researchgate.net A deeper mechanistic understanding will enable researchers to control the regio- and stereoselectivity of reactions, leading to the efficient synthesis of desired products. acs.org

Integration into High-Throughput Screening and Discovery Platforms for Chemical Probes

The structural features of N-(but-3-yn-1-yl)propane-2-sulfonamide make it an attractive scaffold for the development of chemical probes for high-throughput screening (HTS) and drug discovery. ewadirect.comnyu.edu The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, and it can participate in key interactions with biological targets. researchgate.net

The terminal alkyne serves as a versatile handle for "clicking" on reporter molecules, such as fluorescent dyes or biotin (B1667282), after a lead compound has been identified. mdpi.comnih.gov This "tagging" allows for the visualization and quantification of the interaction between the probe and its target protein. acs.org

Libraries of compounds based on the N-(but-3-yn-1-yl)propane-2-sulfonamide scaffold can be synthesized and screened against a wide range of biological targets, including enzymes and receptors. nih.govnih.govresearchgate.net This approach could lead to the discovery of novel inhibitors or modulators with therapeutic potential. researchgate.net The development of covalent probes from this scaffold is also a promising area of research. nih.govrsc.org

| Platform/Application | Role of N-(but-3-yn-1-yl)propane-2-sulfonamide | Expected Outcome |

|---|---|---|

| Combinatorial Library Synthesis | Core scaffold for generating diverse compound libraries. | Identification of "hit" compounds with desired biological activity. |

| Chemical Probe Development | Provides a reactive handle for attaching reporter groups. | Tools for target identification, validation, and imaging. |

| Fragment-Based Drug Discovery | As a fragment that can be elaborated into more potent leads. | Discovery of novel drug candidates with improved properties. |

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(but-3-yn-1-yl)propane-2-sulfonamide?

The synthesis typically involves multi-step reactions. For example, alkylation of propane-2-sulfonamide derivatives can be achieved using 3-chloro-3-methyl-1-butyne under basic conditions (e.g., 4 N NaOH in DMF at 60°C). Subsequent steps may include reduction with diisobutylaluminum hydride (DIBAL) in toluene and coupling with sulfonyl chlorides using triethylamine or N,N-diisopropylethylamine in methylene chloride. Yields vary (17–77%) depending on the sulfonyl chloride and reaction temperature .

Q. Which spectroscopic methods are most reliable for validating the structure of N-(but-3-yn-1-yl)propane-2-sulfonamide?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the alkyne and sulfonamide moieties.

- IR Spectroscopy : To identify characteristic S=O stretches (~1350–1150 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation patterns. Elemental analysis is also critical for purity assessment .

Q. What safety protocols should be prioritized when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H302 hazard).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry environment, away from oxidizing agents.

- Follow first-aid measures outlined in safety data sheets, including immediate decontamination for skin contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How does the sulfonamide group in N-(but-3-yn-1-yl)propane-2-sulfonamide influence its interaction with biological targets like AMPA receptors?

Sulfonamide derivatives, such as BIIB104 and LY451395, act as positive allosteric modulators (PAMs) of AMPA receptors. The sulfonamide group enhances binding affinity to receptor auxiliary proteins (e.g., stargazin or γ8), stabilizing the active conformation and reducing desensitization. Structural analogs with propane-2-sulfonamide moieties show improved pharmacokinetic profiles due to optimized hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound?

Yield variability often stems from:

- Reagent purity : Impurities in sulfonyl chlorides or alkylating agents reduce efficiency.

- Temperature control : Exothermic reactions may require gradual heating/cooling.

- Catalyst selection : DIBAL is sensitive to moisture; strict anhydrous conditions improve reduction steps. Methodological adjustments, such as switching from triethylamine to N,N-diisopropylethylamine for acid-sensitive intermediates, can enhance reproducibility .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of N-(but-3-yn-1-yl)propane-2-sulfonamide?

- Receptor-binding assays : Use recombinant rat GluA1, GluA2, or GluA4 receptors expressed in HEK293 cells to evaluate affinity and efficacy .

- Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Plasma protein binding assays : Employ equilibrium dialysis to determine unbound fraction .

Q. How do structural modifications (e.g., alkyne chain length) affect the compound’s bioactivity?

Modifying the alkyne moiety can alter steric bulk and electronic properties. For example:

- Shorter chains (e.g., propargyl) may reduce steric hindrance, improving receptor access.

- Longer chains (e.g., but-3-yn-1-yl) enhance lipophilicity, potentially increasing blood-brain barrier permeability. Systematic SAR studies using analogs with varying substituents are recommended .

Methodological Considerations

- Data Contradiction Analysis : Compare NMR spectra across batches to identify impurities or stereochemical inconsistencies .

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., solvent, catalyst ratio) and minimize trial runs .

- Cross-Disciplinary Validation : Integrate computational modeling (e.g., molecular docking) with empirical data to predict receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.